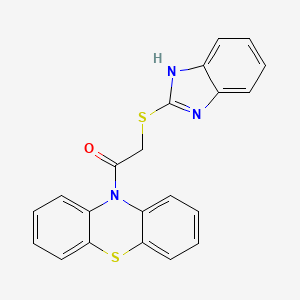

2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

Description

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone is a phenothiazine-derived compound featuring a benzimidazole sulfanyl group attached to the ethanone moiety. Phenothiazines are heterocyclic systems known for diverse applications, including pharmaceuticals, redox-active materials, and organic electronics. This hybrid structure may enhance biological activity or material performance compared to simpler phenothiazine derivatives .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS2/c25-20(13-26-21-22-14-7-1-2-8-15(14)23-21)24-16-9-3-5-11-18(16)27-19-12-6-4-10-17(19)24/h1-12H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKJWVGJAAZWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone is a novel synthetic derivative that combines elements of benzimidazole and phenothiazine, two classes known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential antitumor and antimicrobial properties, as well as other relevant biological effects.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a benzimidazole moiety linked to a phenothiazine, which is known to enhance the pharmacological profile of compounds through synergistic effects.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzimidazole and phenothiazine derivatives exhibit significant antitumor activity. For instance, a study involving synthesized compounds with similar structures showed promising results against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds were evaluated using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cell culture systems.

Table 1: Antitumor Activity Data

| Compound ID | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

| Compound C | NCI-H358 | - | - |

The results indicate that the compound's effectiveness is significantly higher in traditional 2D assays compared to the more complex 3D environments, suggesting that further optimization may be required for in vivo applications.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The evaluation was conducted using broth microdilution methods according to CLSI guidelines.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X μg/mL |

| Staphylococcus aureus | Y μg/mL |

| Saccharomyces cerevisiae | Z μg/mL |

The compound exhibited varying degrees of antibacterial activity, with specific derivatives showing higher efficacy against Staphylococcus aureus, indicating potential for therapeutic use in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with DNA, particularly through binding within the minor groove of AT-rich regions. This interaction can disrupt cellular processes such as replication and transcription, leading to increased cytotoxicity in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar benzimidazole and phenothiazine derivatives in clinical settings:

- Case Study on Lung Cancer : A patient treated with a benzimidazole derivative showed significant tumor reduction after four weeks of therapy.

- Case Study on Bacterial Infection : A clinical trial involving a phenothiazine derivative demonstrated effective clearance of Staphylococcus aureus infections in patients resistant to conventional antibiotics.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is part of a broader family of phenothiazine-ethanone derivatives. Key structural analogs include:

Electronic Properties :

- The benzimidazole sulfanyl group in the target compound introduces electron-withdrawing effects and hydrogen-bonding capability, distinct from the dimethylamino group (electron-donating) in or the phenyl group in PTZ-KT .

- Natural Population Analysis (NPA) charges in phenothiazine derivatives reveal that fused conjugation (as in the target compound) enhances charge delocalization compared to non-fused analogs like PTZ-KT .

Physicochemical Properties

The dimethylamino analog () exhibits higher solubility in polar solvents due to its tertiary amine group, whereas the benzimidazole sulfanyl group in the target compound may reduce solubility but improve binding affinity in biological systems .

Antibacterial Activity :

- Compounds like 7f and 7j () with azetidinone-phenothiazine hybrids show MIC values of 62.5 µg/ml against S. aureus and E. coli. The target compound’s benzimidazole group may enhance activity due to improved membrane penetration or target interaction .

Anti-Anxiety Activity :

- Phenothiazine derivatives with phenoxy-imino substituents (e.g., 4e and 4g in ) exhibit docking scores of -8.7 to -10.2, comparable to diazepam. The benzimidazole sulfanyl group could similarly interact with GABA receptors but with distinct binding kinetics .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone?

The synthesis typically involves a multi-step approach:

Phenothiazine Functionalization : Phenothiazine undergoes electrophilic substitution to introduce reactive sites, often using Friedel-Crafts acylation with acetyl chloride and AlCl₃ to attach the ethanone group .

Benzimidazole Integration : The benzimidazole-2-thiol group is introduced via nucleophilic substitution or condensation. For analogous compounds, acetonitrile is used as a solvent, and reactions are monitored via TLC .

Purification : Recrystallization or column chromatography isolates the final product.

Key Characterization :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .

- NMR : Phenothiazine aromatic protons (δ 6.8–7.5 ppm) and benzimidazole protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Basic: How is the structural conformation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine crystal structures, while ORTEP-3 visualizes thermal ellipsoids . For example, phenothiazine derivatives often exhibit planar aromatic systems with dihedral angles <10° between rings, confirmed via CCDC deposition (e.g., CCDC 2209381) .

Advanced: What methodological strategies resolve contradictions in reported biological activities of phenothiazine-benzimidazole hybrids?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) are addressed by:

- Standardized Assays : Using identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., Diazepam for anti-anxiety tests) .

- Dose-Response Curves : Quantifying EC₅₀/IC₅₀ values across ≥3 replicates to ensure reproducibility .

- Target Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding kinetics (e.g., Aβ fibril binding in Alzheimer’s research ).

Advanced: How can computational methods optimize the design of derivatives with enhanced bioactivity?

Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., dopamine receptors or AChE). Docking scores (e.g., −8.7 to −10.2 kcal/mol in anti-anxiety derivatives) correlate with experimental IC₅₀ .

QSAR Modeling : Electron-withdrawing groups (e.g., nitro substituents) on the benzimidazole moiety enhance receptor affinity by lowering LUMO energy .

MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Advanced: What experimental approaches elucidate the structure-activity relationship (SAR) of this compound?

Advanced: How are metabolic stability and pharmacokinetic properties evaluated for this compound?

- In Vitro ADME :

- In Vivo Pharmacokinetics : Oral administration in Wistar rats (10 mg/kg) with LC-MS/MS quantification of plasma concentrations .

Basic: What in vitro models are used to screen its anticancer potential?

- Cell Viability Assays : MTT/WST-1 on breast cancer (MCF-7) and leukemia (K562) cell lines .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

- Case Study : Derivatives induced apoptosis in MCF-7 cells (IC₅₀ = 12 µM) via Bax/Bcl-2 modulation .

Advanced: How does this compound’s electronic structure influence its material science applications?

The conjugated phenothiazine-benzimidazole system exhibits:

- Redox Activity : Cyclic voltammetry shows E₁/₂ = −1.2 V (vs. Ag/AgCl), suitable for organic photovoltaics .

- Charge Transport : Hole mobility (µₕ) of 0.03 cm²/V·s in thin-film transistors .

Basic: What safety and toxicity profiling is required before preclinical trials?

- Acute Toxicity : OECD 423 guidelines (oral LD₅₀ > 2000 mg/kg in rodents) .

- Genotoxicity : Ames test (≤1.5-fold revertant colonies vs. control) .

- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM acceptable) .

Advanced: How are structural analogs developed for multitarget therapies (e.g., Alzheimer’s)?

Example : Hybridizing phenothiazine with tacrine yielded a dual AChE inhibitor (IC₅₀ = 89 nM) and Aβ fibril binder (Kd = 120 nM) . Key steps:

Ligand Merging : Linking phenothiazine’s dopamine affinity with tacrine’s AChE inhibition.

Spacer Optimization : Hexyl chain (n=6) balances flexibility and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.